molecular formula C11H11N5 B2398574 4-(dimethylamino)-2-(1H-imidazol-1-yl)nicotinonitrile CAS No. 303986-29-0

4-(dimethylamino)-2-(1H-imidazol-1-yl)nicotinonitrile

Cat. No.: B2398574
CAS No.: 303986-29-0
M. Wt: 213.244
InChI Key: PMMAXYGFODZVMX-UHFFFAOYSA-N
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Description

4-(dimethylamino)-2-(1H-imidazol-1-yl)nicotinonitrile is a heterocyclic compound that features both an imidazole and a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(dimethylamino)pyridine with 1H-imidazole under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-2-(1H-imidazol-1-yl)nicotinonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could lead to the formation of amines or other reduced derivatives .

Scientific Research Applications

4-(dimethylamino)-2-(1H-imidazol-1-yl)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-2-(1H-imidazol-1-yl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the nicotinonitrile group can engage in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(dimethylamino)-2-(1H-imidazol-1-yl)nicotinonitrile is unique due to the presence of both the dimethylamino and nicotinonitrile groups, which confer distinct electronic and steric properties. These features make it a versatile building block for the synthesis of diverse functional molecules .

Properties

IUPAC Name

4-(dimethylamino)-2-imidazol-1-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-15(2)10-3-4-14-11(9(10)7-12)16-6-5-13-8-16/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMAXYGFODZVMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)N2C=CN=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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